3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound belonging to the thienopyrimidinone class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The 2-fluorobenzyl and 4-methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups .
Scientific Research Applications
3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antitubercular agent and other therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in the metabolic pathways of Mycobacterium tuberculosis, thereby exerting its antitubercular effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents.
Thieno[3,2-d]pyrimidin-4-amines: These compounds have an amine group instead of the ketone group.
Uniqueness
3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other thienopyrimidinones .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c1-25-15-8-6-13(7-9-15)16-11-26-19-18(16)22-12-23(20(19)24)10-14-4-2-3-5-17(14)21/h2-9,11-12H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHPONRFMDIOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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